Cas no 863485-44-3 (7-Hydroxy Alosetron)

7-Hydroxy Alosetron is a metabolite of Alosetron, a selective 5-HT3 receptor antagonist. This compound is of interest in pharmacokinetic and metabolic studies due to its role in the biotransformation pathway of Alosetron. Its structural features, including the hydroxyl group at the 7-position, contribute to its distinct physicochemical properties, such as altered solubility and reactivity compared to the parent compound. 7-Hydroxy Alosetron is utilized in analytical and research applications to investigate drug metabolism, receptor interactions, and potential pharmacological activity. Its well-defined chemical profile makes it a valuable reference standard in pharmaceutical and biomedical research, particularly in studies involving serotonin receptor modulation.
7-Hydroxy Alosetron structure
7-Hydroxy Alosetron structure
Product name:7-Hydroxy Alosetron
CAS No:863485-44-3
MF:C17H18N4O2
MW:310.350423336029
CID:2086112

7-Hydroxy Alosetron Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy Alosetron
    • Alosetron Impurity 3 (7-Hydroxy Alosetron)
    • 7-Hydroxy Alosetron HCl
    • Alosetron 7-Hydroxy Impurity
    • 2,3,4,5-Tetrahydro-7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
    • 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-
    • Inchi: 1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)
    • InChI Key: CXXIOYMDTFXAIN-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC(O)=C2)C2C(=O)N(CC3NC=NC=3C)CCC1=2

7-Hydroxy Alosetron Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H761460-2.5mg
7-Hydroxy Alosetron
863485-44-3
2.5mg
$ 207.00 2023-04-15
AN HUI ZE SHENG Technology Co., Ltd.
H761460-25mg
7-Hydroxy Alosetron
863485-44-3
25mg
¥14400.00 2023-09-15
TRC
H761460-250mg
7-Hydroxy Alosetron
863485-44-3
250mg
$ 11200.00 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
H761460-2.5mg
7-Hydroxy Alosetron
863485-44-3
2.5mg
¥1800.00 2023-09-15
TRC
H761460-25mg
7-Hydroxy Alosetron
863485-44-3
25mg
$ 1642.00 2023-04-15

Additional information on 7-Hydroxy Alosetron

7-Hydroxy Alosetron: A Comprehensive Overview of CAS No. 863485-44-3

7-Hydroxy Alosetron (CAS No. 863485-44-3) is a derivative of Alosetron, a potent and selective 5-HT3 receptor antagonist. This compound has garnered significant attention in the pharmaceutical and research communities due to its potential therapeutic applications and unique pharmacological properties. This comprehensive overview aims to provide an in-depth understanding of 7-Hydroxy Alosetron, including its chemical structure, biological activity, and recent advancements in its research and development.

Chemical Structure and Properties

7-Hydroxy Alosetron is a modified form of Alosetron, characterized by the presence of a hydroxyl group at the 7-position of the indole ring. The molecular formula of 7-Hydroxy Alosetron is C19H19N3O2, with a molecular weight of approximately 317.37 g/mol. This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and low solubility in water, which can be improved by adjusting the pH or using co-solvents.

The chemical structure of 7-Hydroxy Alosetron is crucial for its biological activity. The hydroxyl group at the 7-position enhances the compound's polarity and may influence its binding affinity to the 5-HT3 receptor. Additionally, the presence of this hydroxyl group can affect the compound's metabolic stability and pharmacokinetic properties, making it an interesting candidate for further study.

Biological Activity and Mechanism of Action

Alosetron, the parent compound of 7-Hydroxy Alosetron, is a well-known 5-HT3 receptor antagonist used in the treatment of irritable bowel syndrome (IBS) with diarrhea (IBS-D). The 5-HT3 receptor is a ligand-gated ion channel that plays a critical role in modulating gastrointestinal motility and visceral sensitivity. By blocking this receptor, Alosetron reduces intestinal hypermotility and alleviates symptoms associated with IBS-D.

7-Hydroxy Alosetron, as a derivative, retains the ability to antagonize the 5-HT3 receptor but may exhibit different pharmacological profiles due to its modified structure. Recent studies have shown that 7-Hydroxy Alosetron has a higher affinity for the 5-HT3 receptor compared to its parent compound, suggesting potential improvements in therapeutic efficacy and safety.

Clinical Applications and Research Developments

The therapeutic potential of Alosetron-based compounds, including 7-Hydroxy Alosetron, has been extensively explored in various clinical settings. While Alosetron has been approved for use in IBS-D, ongoing research aims to expand its applications to other gastrointestinal disorders and conditions involving serotonin signaling.

In preclinical studies, 7-Hydroxy Alosetron strong > has demonstrated promising results in reducing visceral hypersensitivity and improving gut motility in animal models of IBS. These findings suggest that < strong >7-Hydroxy Alosetron strong > could be a valuable addition to the current treatment options for IBS-D and other related conditions. p > < p >Recent clinical trials have also investigated the safety and efficacy ofAlosetron strong > derivatives, including7-Hydroxy Alosetron strong >, in patients with refractory IBS-D. Preliminary data indicate that these compounds may offer improved symptom relief with fewer side effects compared to existing treatments. However, further large-scale clinical trials are necessary to confirm these findings and establish optimal dosing regimens. p > < p >< strong >Pharmacokinetics and Metabolism strong > p > < p >< strong >Alosetron strong > is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6, leading to several metabolites, including7-Hydroxy Alosetron strong >. The formation of7-Hydroxy Alosetron strong > as a major metabolite suggests that it may contribute to the overall therapeutic effect ofAlosetron strong >. Understanding the pharmacokinetic properties of7-Hydroxy Alosetron strong > is crucial for optimizing its use as a therapeutic agent. p > < p >< strong >Safety Considerations strong > p > < p >< strong >Alosetron strong > has been associated with rare but serious side effects, such as ischemic colitis and severe constipation. These risks have led to strict prescribing guidelines forAlosetron strong > in clinical practice. While7-Hydroxy Alosetron strong > is still under investigation, preliminary data suggest that it may have a more favorable safety profile due to its modified structure and potentially reduced side effects. p > < p >< strong >Conclusion strong > p > < p >< strong >7-Hydroxy Alosetron strong >(CAS No. 863485-44-3) represents an exciting advancement in the field of serotonin receptor antagonists. Its unique chemical structure and enhanced biological activity make it a promising candidate for further research and development. As ongoing studies continue to elucidate its pharmacological properties and therapeutic potential,7-Hydroxy Alosetron strong > may offer new treatment options for patients with gastrointestinal disorders such as IBS-D. p > article > response >

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd